Product packaging for 3-(2-Methylphenyl)pyridine(Cat. No.:CAS No. 90395-49-6)

3-(2-Methylphenyl)pyridine

Cat. No.: B1307579
CAS No.: 90395-49-6
M. Wt: 169.22 g/mol
InChI Key: RWQQGQLBQBGMTO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are foundational scaffolds in chemistry with wide-ranging importance. researchgate.net The pyridine ring is a constituent of numerous natural products, including certain vitamins and alkaloids. rsc.orgajrconline.org Its presence is also notable in a vast number of pharmaceutical compounds, with over 7,000 drug molecules containing this heterocyclic core. rsc.org The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity to improve the solubility and bioavailability of molecules make it a favored component in drug design. jchemrev.comajrconline.org

In chemical research, pyridine derivatives are extensively used as precursors and intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. rsc.org They also serve as ligands in coordination chemistry and catalysis, where their ability to coordinate with metal centers is harnessed to facilitate a variety of chemical transformations. researchgate.net The versatility of the pyridine scaffold allows for its functionalization at various positions, leading to a diverse array of compounds with tailored electronic and steric properties. rsc.org This adaptability has cemented the role of pyridine derivatives as privileged structures in the development of new chemical entities with a broad spectrum of applications. jchemrev.com

Overview of Arylated Pyridines in Synthetic and Applied Chemistry

Arylated pyridines, a subclass of pyridine derivatives that includes 3-(2-Methylphenyl)pyridine, are compounds where one or more aryl groups are attached directly to the pyridine ring. These biaryl and heterobiaryl structures are ubiquitous in many areas of chemistry. researchgate.net The synthesis of these molecules has been a significant focus of research, with methods like the Suzuki-Miyaura cross-coupling reaction being widely employed to create the crucial carbon-carbon bond between the pyridine and aryl rings. researchgate.netbohrium.com

The applications of arylated pyridines are diverse and impactful. They are recognized as important building blocks in the creation of:

Pharmaceutical agents: Many biologically active molecules feature an arylated pyridine core. researchgate.netgoogle.com

Agrochemicals: Their structural motifs are found in pesticides and herbicides. evitachem.comfrontiersin.org

Functional materials: Arylated pyridines are utilized in the development of materials for molecular electronic devices and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Catalyst ligands: The ability of the pyridine nitrogen to coordinate with metals makes them valuable as ligands in catalysis. researchgate.netfrontiersin.org

The synthesis of multiply arylated pyridines presents a challenge due to the need for regioselective introduction of aryl groups. nih.gov However, recent advances in synthetic methodologies, including cross-coupling reactions and multi-component reactions, have expanded the accessibility of these valuable compounds. mdpi.comnih.gov The continued development of efficient synthetic routes to arylated pyridines is crucial for advancing their application in various scientific and technological fields. frontiersin.org

Research Findings on Substituted Pyridines

The following table summarizes findings from various research articles on the synthesis and properties of substituted pyridine derivatives.

Compound Class Synthesis Method Key Findings Reference
Symmetrical PyridinesIron-catalyzed cyclization of ketoxime acetates and aldehydesEfficient synthesis of 2,4,6-tri-substituted pyridines. rsc.org
2-Aryl-substituted PyridinesNegishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chloridesHigh yields of 2-aryl-substituted pyridines and thiophenes were achieved using a Pd₂(dba)₃ and X-Phos catalyst system. organic-chemistry.org
2-Substituted PyridinesAddition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydrideA method to produce 2-substituted pyridines in good yields. organic-chemistry.org
Polysubstituted PyridinesOne-pot sequence of Wittig, Staudinger, aza-Wittig, electrocyclization, and 1,3-H shift reactionsA rapid, one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) in very good yields. organic-chemistry.org
1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-oneCu(II)-Mediated Direct Oxidative CouplingSynthesis from 2-(p-tolyl)propionic acid and 4-(methylamino)pyridine. orgsyn.org
6-(3-Methylphenyl)pyridine-2-carboxylic acidCondensation of 3-methylbenzaldehyde (B113406) and 2-pyridinecarboxylic acid followed by cyclizationUsed as a building block for more complex heterocyclic compounds and investigated for biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N B1307579 3-(2-Methylphenyl)pyridine CAS No. 90395-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQQGQLBQBGMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399708
Record name 3-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90395-49-6
Record name 3-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 2 Methylphenyl Pyridine and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the formation of carbon-carbon bonds. The construction of the aryl-pyridine bond in 3-(2-Methylphenyl)pyridine is efficiently achieved through these methods, particularly the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. This reaction typically involves the coupling of a pyridine (B92270) electrophile, such as 3-bromopyridine (B30812) or 3-chloropyridine (B48278), with an organoboron reagent, such as 2-methylphenylboronic acid or its esters, in the presence of a palladium catalyst and a base.

A representative procedure for the synthesis of 3-(o-tolyl)pyridine involves the reaction of 2-bromotoluene (B146081) with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. In a specific example, this reaction was carried out for 16 hours and resulted in an 86% yield of the desired product, which was isolated as a colorless oil. wikipedia.org The reaction conditions for Suzuki-Miyaura couplings can be optimized by varying the catalyst, ligands, base, and solvent to achieve high yields and selectivity. For instance, the coupling of 3-bromopyridine with phenylboronic acid has been optimized using a SiliaCat DPP-Pd catalyst under flow conditions. rsc.org

Pyridine ElectrophileBoron ReagentCatalystBaseSolventReaction TimeYield (%)Reference
3-Bromopyridine2-Methylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EtOH-- wikipedia.org
2-Bromotoluene3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine---16 h86 wikipedia.org
3-Chloropyridine4-Tolylboronic acid(NHC)Pd(cinn)ClNaHCO₃H₂O-39-99 mdpi.com

Ligand Design and Catalyst Optimization in Cross-Coupling

The choice of ligand plays a crucial role in the efficiency and scope of palladium-catalyzed cross-coupling reactions. For the synthesis of 3-arylpyridines, the design and optimization of ligands are critical for achieving high catalytic activity, stability, and selectivity. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

For instance, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been shown to be a highly effective ligand for Suzuki-Miyaura coupling reactions involving aryl and heteroaryl halides, leading to excellent yields even with sterically hindered substrates. jk-sci.com The use of such ligands can allow reactions to be performed at lower catalyst loadings and even at room temperature for aryl chlorides. jk-sci.com The optimization of reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃), has been shown to be effective in the synthesis of diarylthiophenes from dibromothiophenes and (hetero)arylboronic acids, a reaction analogous to the synthesis of 3-arylpyridines. wikipedia.org

Automated feedback systems have also been employed to optimize Suzuki-Miyaura reactions. For the coupling of 3-chloropyridine, a system identified a precatalyst based on PCy₃ as optimal, achieving a 35% yield in 10 minutes at 110 °C. wikipedia.org In another study, various palladium complexes were tested for the reaction of 3-chloropyridine with 4-tolylboronic acid, highlighting the importance of catalyst screening in optimizing these transformations. mdpi.com

LigandPalladium SourceSubstratesKey FindingsReference
Triphenylphosphine (PPh₃)Pd(OAc)₂Dibromothiophenes and (hetero)arylboronic acidsSimple and cheap catalytic system providing moderate to excellent yields. wikipedia.org
SPhos-Aryl and heteroaryl halides with aryl-, heteroaryl-, and vinylboronic acidsConfers unprecedented activity, allowing for low catalyst levels and room temperature reactions for aryl chlorides. jk-sci.com
Tricyclohexylphosphine (PCy₃)Palladacycle precatalyst3-Chloropyridine and 2-benzofuranboron reagentIdentified as optimal in an automated optimization system, providing the best results at 110 °C. wikipedia.org
2-(o-Tolyl)pyridine[RuCl₂(p-cymene)]₂Ketones and arylboronic acid estersSignificantly enhances the efficiency of ketone-directed ortho-arylation. nih.gov

Alternative Synthetic Routes and Functionalization Strategies

While palladium-catalyzed cross-coupling reactions are a dominant method for the synthesis of this compound, alternative synthetic routes involving the construction of the pyridine ring itself, as well as post-synthetic functionalization, provide valuable complementary approaches.

Multicomponent Condensation Reactions for Pyridine Ring Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyridines, in a single step from three or more starting materials. Several named reactions are particularly relevant for the construction of the pyridine core.

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to generate highly functionalized pyridines. wikipedia.org This method has been utilized in the synthesis of various triarylpyridines. wikipedia.org

The Guareschi-Thorpe pyridine synthesis (also known as the Guareschi reaction) is another classical method that prepares 2-pyridones from cyanoacetamide and a 1,3-diketone or 3-ketoester. wikipedia.orgquimicaorganica.org An advanced version of this reaction utilizes a three-component condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium, offering a more environmentally friendly approach. rsc.orgnih.govresearchgate.net

The Bohlmann-Rahtz pyridine synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration. wikipedia.orgorganic-chemistry.orgsynarchive.com Modifications to this method have been developed to allow for a one-step synthesis under milder conditions. organic-chemistry.org

While specific examples of these MCRs for the direct synthesis of this compound are not extensively reported, their general applicability to the synthesis of substituted pyridines suggests their potential for producing this compound or its analogues by carefully selecting the appropriate starting materials.

Functional Group Transformations and Derivatization

Once the this compound core is synthesized, further functionalization can be achieved through various chemical transformations. The pyridine ring, being electron-deficient, undergoes nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-oxides. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions, typically directing to the 3-position. However, the tolyl ring is susceptible to electrophilic substitution, with the methyl group directing incoming electrophiles to the ortho and para positions.

Common functional group transformations that could be applied to this compound include:

Nitration: The introduction of a nitro group onto the pyridine or tolyl ring can serve as a handle for further transformations, such as reduction to an amino group. The nitration of pyridines can be challenging but has been achieved using reagents like dinitrogen pentoxide. ntnu.no

Halogenation: Halogen atoms can be introduced onto either ring and subsequently used in cross-coupling reactions to build more complex molecules.

Amination: The introduction of an amino group can be achieved through various methods, including the Chichibabin reaction for direct amination of the pyridine ring or by reduction of a nitro group.

Hydroxylation: Hydroxypyridine derivatives can be synthesized through various routes, including the reaction of pyridinium (B92312) salts with hydroxides or through multi-step synthetic sequences.

Targeted Synthesis of Substituted this compound Derivatives

The targeted synthesis of specific derivatives of this compound allows for the fine-tuning of its physical, chemical, and biological properties. This can involve the introduction of various substituents onto either the pyridine or the phenyl ring.

For instance, the synthesis of amino-substituted derivatives can be of interest for pharmaceutical applications. The synthesis of 2-amino-alkylpyridines has been explored through various methods, including the reaction of hydroxy compounds with ammonia (B1221849). google.com

The synthesis of nitro-substituted derivatives can be achieved through nitration reactions. For example, 2-methyl-3-nitropyridines have been synthesized and their subsequent reactions explored. mdpi.com The reaction of 3-nitropyridine (B142982) with ammonia in the presence of potassium permanganate (B83412) has been shown to yield 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no

The preparation of hydroxy-substituted derivatives is also of interest. The synthesis of 3-hydroxypyridine (B118123) derivatives has been achieved through multi-step processes involving the demethylation of methoxy-substituted precursors. google.com

These examples, while not all directly performed on this compound, illustrate the general strategies that can be employed for the targeted synthesis of its substituted derivatives.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-(2-Methylphenyl)pyridine, the signals can be divided into three distinct regions: the downfield aromatic protons of the pyridine (B92270) ring, the aromatic protons of the tolyl ring, and the upfield aliphatic protons of the methyl group.

The pyridine protons are the most deshielded due to the electronegativity of the nitrogen atom. The proton at the C2 position is expected to be the most downfield, appearing as a sharp singlet or a narrow doublet. The H6 proton, also adjacent to the nitrogen, will appear downfield, likely as a doublet. The H4 and H5 protons will be further upfield and will show coupling to each other and to adjacent protons.

The four protons on the 2-methylphenyl (o-tolyl) ring will appear as a complex multiplet in the typical aromatic region, influenced by their proximity to each other and the steric hindrance caused by the ortho-methyl group which can restrict rotation, making the protons inequivalent. The single methyl group will give rise to a sharp singlet signal in the upfield region, typically around 2.1-2.4 ppm.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)Integration
H2 (Pyridine)~8.70s or d~2.01H
H6 (Pyridine)~8.55dd~4.8, 1.51H
H4 (Pyridine)~7.80dt~8.0, 1.81H
H5 (Pyridine)~7.35ddd~8.0, 4.8, 0.81H
H3', H4', H5', H6' (Tolyl)~7.20-7.30m-4H
-CH₃ (Tolyl)~2.15s-3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbons of the pyridine ring typically appear in the 120-150 ppm range, with C2 and C6 being the most downfield. The substituted C3 carbon's signal will be influenced by the attached tolyl group. The six carbons of the tolyl ring will resonate in the 125-140 ppm region, with the ipso-carbons (C1' and C2') showing distinct shifts. The methyl carbon provides a characteristic signal in the aliphatic region, typically below 30 ppm.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (Pyridine)~150.0
C6 (Pyridine)~148.5
C4 (Pyridine)~137.5
C3 (Pyridine)~135.0
C5 (Pyridine)~123.5
C1' (Tolyl)~139.0
C2' (Tolyl)~136.0
C3'/C4'/C5'/C6' (Tolyl)~126.0-131.0
-CH₃ (Tolyl)~20.0

Advanced NMR Techniques for Stereochemical Assignments

While this compound is achiral and lacks complex stereochemistry, 2D NMR techniques are invaluable for the definitive assignment of proton and carbon signals, especially within the crowded aromatic regions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the connectivity between H4, H5, and H6 of the pyridine ring and map the coupling network within the tolyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signal for each protonated carbon by linking the assigned ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across multiple bonds and assigning quaternary (non-protonated) carbons. Key correlations would be expected from the methyl protons to the C1' and C2' carbons of the tolyl ring. Furthermore, correlations from the pyridine protons (H2 and H4) to the ipso-carbon of the tolyl ring (C1') would firmly establish the connection point between the two aromatic systems.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic components. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains characteristic absorptions for the C=C and C=N stretching vibrations of the two aromatic rings, as well as C-H bending vibrations.

Expected FT-IR Data for this compound

Frequency Range (cm⁻¹)Vibrational Assignment
3100-3000Aromatic C-H Stretching
2980-2850Aliphatic C-H Stretching (-CH₃)
1600-1550Pyridine Ring C=N and C=C Stretching
1500-1400Aromatic Ring C=C Stretching
900-675Aromatic C-H Out-of-Plane Bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of less polar bonds. For this compound, strong Raman signals are expected for the symmetric ring breathing modes of both the pyridine and the tolyl rings. The C-H stretching vibrations will also be visible.

Expected Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Vibrational Assignment
3100-3000Aromatic C-H Stretching
~1600Aromatic Ring C=C Stretching
~1030Aromatic Ring Trigonal Breathing Mode
~1000Symmetric Ring Breathing Mode (Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

The parent compound, pyridine, exhibits absorption bands in hexane (B92381) at 195 nm, 251 nm, and 270 nm, which are attributed to π → π, π → π, and n → π* transitions, respectively. wikipedia.org The structure of this compound contains both a pyridine ring and a methylphenyl group, both of which are chromophores. The characteristic absorption bands for similar pyridine derivatives typically appear in the region of 250 to 390 nm. researchgate.net These absorptions are due to π → π* and n → π* transitions within the molecule. researchgate.net The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. The π → π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings. The substitution of the methylphenyl group on the pyridine ring is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine due to electronic effects.

Table 1: Typical Electronic Transitions in Pyridine-Based Compounds

Transition Type Description Typical Wavelength Range
π → π * Excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. 190-280 nm

| n → π * | Excitation of an electron from a non-bonding orbital (N lone pair) to an anti-bonding π* orbital. | 270-390 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C12H11N), the calculated monoisotopic mass is 169.089149 Da. chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would therefore be expected at an m/z value of 169. The molecular ion is formed when the molecule is bombarded with high-energy electrons, causing the ejection of one electron. chemguide.co.uk

These molecular ions are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of a Hydrogen Radical: The molecular ion could lose a hydrogen atom to form a stable [M-H]+ ion at m/z 168.

Loss of a Methyl Radical: Cleavage of the methyl group from the phenyl ring would result in a fragment ion at m/z 154 ([M-CH3]+).

Ring Cleavage: The C-C bond connecting the pyridine and methylphenyl rings can break, leading to characteristic fragments. This could produce a methylphenyl cation (m/z 91), which can rearrange to the highly stable tropylium (B1234903) ion, or a pyridyl cation (m/z 78).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
169 [C12H11N]+• (Molecular Ion) -
168 [C12H10N]+ H•
154 [C11H8N]+ CH3•
91 [C7H7]+ C5H4N•

| 78 | [C5H4N]+ | C7H7• |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. While a specific single crystal X-ray structure for this compound has not been detailed in the consulted literature, such an analysis would be crucial for definitively establishing its molecular geometry. A key parameter obtained from this analysis would be the dihedral angle between the planes of the pyridine and the 2-methylphenyl rings. In structurally related molecules, such as 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the methylbenzene and the heterocyclic ring system was found to be 36.61 (5)°. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance involving the methyl group.

The study of crystal packing reveals how individual molecules are arranged within the crystal lattice, stabilized by a network of non-covalent intermolecular forces. These supramolecular interactions are critical in determining the bulk properties of the material. For an aromatic molecule like this compound, several types of interactions would be anticipated to govern its crystal structure.

Based on analyses of similar aromatic and heterocyclic compounds, the following interactions are likely to be significant: nih.govnih.gov

π-π Stacking: The electron-rich aromatic rings (both pyridine and methylphenyl) of adjacent molecules can stack on top of each other. These interactions are crucial for the stabilization of the crystal lattice in many aromatic compounds.

C-H···N Interactions: Weak hydrogen bonds may form between a carbon-hydrogen bond and the nitrogen atom of the pyridine ring in an adjacent molecule, further stabilizing the crystal packing. nih.gov

Table 3: Potential Supramolecular Interactions in Crystalline this compound

Interaction Type Description Potential Groups Involved
π-π Stacking Parallel alignment of aromatic rings. Pyridine-Pyridine, Phenyl-Phenyl, Pyridine-Phenyl
C-H···π Interaction of a C-H bond with a π-system. (Phenyl)-C-H ··· π(Pyridine), (Pyridine)-C-H ··· π(Phenyl)

| C-H···N | Weak hydrogen bond to the pyridine nitrogen. | (Phenyl/Methyl)-C-H ··· N(Pyridine) |

Computational and Theoretical Investigations of 3 2 Methylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals that approximate the exchange-correlation energy, DFT can provide highly accurate information about molecular properties.

Geometry Optimization and Conformational Analysis

To determine the most stable three-dimensional arrangement of atoms in 3-(2-Methylphenyl)pyridine, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

A key aspect of the conformational analysis for this compound would be the investigation of the dihedral angle between the pyridine (B92270) and the 2-methylphenyl rings. Due to potential steric hindrance from the ortho-methyl group, this angle is expected to be non-zero, leading to a non-planar structure. The optimization process would precisely calculate this angle to identify the lowest energy conformer.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)Data not available
Pyridine C-NData not available
Phenyl C-CData not available
C-H (methyl)Data not available
Pyridine C-N-CData not available
Phenyl C-C-CData not available
Phenyl-Pyridine

Note: This table is a template. Specific values would be populated from the output of a DFT geometry optimization calculation.

Vibrational Frequency Calculations and Spectral Simulation

Following a successful geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, and ring bending modes. The theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)Data not available
C-H stretch (methyl)Data not available
C=N stretch (pyridine)Data not available
C=C stretch (aromatic)Data not available
Ring deformationData not available

Note: This table is a template. Specific values would be populated from the output of a DFT frequency calculation.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is a template. Specific values would be populated from the output of a DFT calculation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of π-electrons between the pyridine and phenyl rings. It would also reveal the nature and magnitude of intramolecular charge transfer, providing insights into the electronic communication between the two aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, identifying it as a primary site for electrophilic attack or protonation. The aromatic rings would also exhibit characteristic electrostatic potential distributions.

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to visualize and quantify these interactions.

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The normalized contact distance (dnorm), which is dependent on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, is mapped onto the surface to identify significant intermolecular interactions.

For aromatic compounds like this compound, the dominant intermolecular interactions are typically van der Waals forces, including H···H, C···H/H···C, and π···π stacking interactions. In related phenylpyridine derivatives, Hirshfeld surface analysis has revealed the prevalence of these contacts. For instance, in a study of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, H···H contacts accounted for 50.4% of the total Hirshfeld surface area, while C···H/H···C contacts contributed 37.9% nih.gov. Similarly, for other complex pyridine derivatives, H···H and C···H/H···C interactions are consistently the most significant contributors to the crystal packing nih.govmdpi.com.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of di versus de, with different types of interactions appearing as distinct patterns. For this compound, it is anticipated that the fingerprint plot would be dominated by a large region corresponding to H···H contacts, with characteristic "wings" representing C···H/H···C interactions.

Table 1: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phenylpyridine Derivatives.

Intermolecular ContactPercentage Contribution (%)
H···H45 - 55
C···H/H···C20 - 40
C···C (π-stacking)5 - 10
N···H/H···N3 - 7
O···H/H···O (if applicable)3 - 6

Note: The data in this table is representative of values found for structurally similar phenylpyridine compounds and serves as an estimation for this compound.

Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions in molecular systems. This method is based on the electron density (ρ) and its reduced density gradient (RDG). Regions of low RDG at low electron densities are indicative of non-covalent interactions.

The NCI plots typically use a color scale to differentiate between various types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, such as steric clashes.

For this compound, NCI analysis would be expected to reveal large green surfaces between molecules, indicating the prevalence of van der Waals forces. These surfaces would likely be located between the hydrogen atoms of adjacent molecules and between the aromatic rings, highlighting H···H and C···H/H···C contacts. The analysis would also visualize the π···π stacking interactions between the pyridine and phenyl rings of neighboring molecules as broad, greenish surfaces. Any significant steric hindrance due to the methyl group would appear as red patches. This visualization provides a qualitative understanding of the forces that stabilize the crystal structure researchgate.netnih.gov.

Theoretical Prediction of Optical Properties

Computational chemistry offers powerful tools to predict the optical properties of molecules, which is essential for the development of new materials for optical and electronic applications. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic absorption spectra, while other DFT-based calculations can predict non-linear optical (NLO) properties.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited state properties of molecules, including electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax) in the UV-visible spectrum.

For pyridine derivatives, the electronic absorption spectra are typically characterized by intense π→π* transitions in the UV region. The position of the absorption bands is influenced by the nature and position of substituents on the pyridine and phenyl rings. In the case of this compound, the methyl group is expected to have a minor effect on the electronic transitions compared to strongly electron-donating or electron-withdrawing groups. TD-DFT calculations on related thiazolo[3,2-a]pyridine derivatives have shown good agreement between theoretical and experimental spectra bohrium.comresearchgate.net. Computational studies on substituted phenylpyridines also demonstrate the utility of TD-DFT in predicting their electronic spectra nih.gov.

Table 2: Representative TD-DFT Calculated Electronic Transition Data for Phenylpyridine Analogs.

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S14.5 - 5.00.1 - 0.3HOMO → LUMO (π→π)
S0 → S25.0 - 5.50.3 - 0.6HOMO-1 → LUMO (π→π)
S0 → S35.5 - 6.00.05 - 0.15HOMO → LUMO+1 (π→π*)

Note: This table presents typical ranges of calculated values for phenylpyridine-type molecules. The actual values for this compound would require specific calculations.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Density Functional Theory (DFT) calculations are commonly employed to predict these properties.

Pyridine derivatives are known to exhibit NLO properties due to the presence of the π-conjugated system and the nitrogen heteroatom, which can act as an electron-withdrawing group. The introduction of substituents can further enhance the NLO response. Theoretical studies on various pyridine derivatives have shown that they can possess significant first and third-order hyperpolarizabilities ymerdigital.comresearchgate.netias.ac.in. For this compound, the presence of the methyl group, a weak electron donor, is expected to have a modest influence on the NLO properties. Calculations on similar fluorophenylpyridines have shown that substitutions can tune the NLO activity researchgate.net.

Table 3: Calculated Non-Linear Optical Properties for Representative Pyridine Derivatives.

PropertySymbolTypical Calculated Value (a.u.)
Dipole Momentμ1 - 3 D
Mean Polarizability<α>100 - 150
First Hyperpolarizabilityβ100 - 500
Second Hyperpolarizabilityγ1000 - 5000

Note: The values in this table are illustrative and based on calculations for various substituted pyridine molecules. Specific calculations are needed for this compound.

Chemical Reactivity and Coordination Chemistry of 3 2 Methylphenyl Pyridine

Influence of Substituents on Reactivity and Electron Density Distribution

The pyridine (B92270) ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons via the inductive effect (-I). This deactivation is most pronounced at the α (2, 6) and γ (4) positions. Consequently, the β (3, 5) positions are the most electron-rich sites in the pyridine ring and are the preferred locations for electrophilic attack.

The 2-methylphenyl substituent at the 3-position influences the pyridine ring's reactivity through several mechanisms:

Steric Hindrance: The most significant influence of the 2-methylphenyl group is steric hindrance. The methyl group at the ortho position of the phenyl ring restricts the rotation around the C-C bond connecting the two rings. This steric bulk can impede the approach of reagents to the adjacent positions on the pyridine ring (positions 2 and 4), potentially affecting reaction rates and the orientation of incoming groups. This is particularly relevant in coordination chemistry, where the substituent can influence the geometry of metal complexes.

The combination of these effects means that while the electronic nature of the pyridine ring still governs the primary sites of reaction, the steric profile introduced by the o-tolyl group can modulate the accessibility of these sites and the stability of reaction intermediates or metal complexes.

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The reactivity of the 3-(2-methylphenyl)pyridine ring follows the general principles established for substituted pyridines.

Electrophilic Aromatic Substitution: Pyridine undergoes electrophilic substitution, such as nitration and sulfonation, only under harsh conditions. The reaction occurs preferentially at the 3- and 5-positions, which are the least deactivated sites. For this compound, electrophilic attack would be expected to occur at the vacant 5-position, as the 3-position is already substituted. The reaction proceeds via an intermediate carbocation; attack at the 3- or 5-position allows the positive charge to be delocalized across the carbon atoms without placing it on the electronegative nitrogen, which would be highly unfavorable.

Reaction TypeReagents and ConditionsExpected Major Product
NitrationH₂SO₄/HNO₃, high temp.3-(2-Methylphenyl)-5-nitropyridine
SulfonationSO₃/H₂SO₄, high temp.This compound-5-sulfonic acid
BrominationBr₂ in oleum, high temp.5-Bromo-3-(2-methylphenyl)pyridine

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. In this compound, the 2-, 4-, and 6-positions are susceptible to attack. The Chichibabin reaction, for example, involves the amination of the pyridine ring using sodium amide (NaNH₂). For this substrate, the reaction would likely yield a mixture of 2-amino and 6-amino products, with the relative yields potentially influenced by the steric hindrance from the 2-methylphenyl group favoring attack at the less hindered 6-position. Nucleophilic substitution typically requires a leaving group (like a halide) at the 2- or 4-position, but direct addition of strong nucleophiles like organolithium reagents can also occur, followed by oxidation.

Reaction TypeReagentExpected Product(s)
Chichibabin ReactionNaNH₂, liq. NH₃2-Amino-3-(2-methylphenyl)pyridine and 6-Amino-3-(2-methylphenyl)pyridine
Reaction with Organolithiumse.g., n-BuLi2-Butyl-3-(2-methylphenyl)pyridine and 6-Butyl-3-(2-methylphenyl)pyridine

Ligand Design and Metal Complexation

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.orgjscimedcentral.com this compound acts as a monodentate ligand, forming complexes with a wide range of transition metals.

Organometallic complexes of this compound are typically synthesized by reacting the ligand with a suitable metal precursor in an appropriate solvent. The most common methods include:

Ligand Substitution: A labile ligand (such as a solvent molecule, acetonitrile, or cyclooctadiene) is displaced from a metal-ligand complex by this compound.

Direct Reaction with Metal Salts: The ligand is directly reacted with a simple metal halide or salt (e.g., PdCl₂, CuI, Ni(OAc)₂). The resulting product can be a simple adduct or a more complex structure depending on the stoichiometry and reaction conditions. jscimedcentral.com

For example, a general synthesis of a palladium(II) complex could be represented as: [PdCl₂(CH₃CN)₂] + 2 (3-(2-CH₃C₆H₄)C₅H₄N) → [PdCl₂(3-(2-CH₃C₆H₄)C₅H₄N)₂] + 2 CH₃CN

As a substituted pyridine, this compound functions as a classic N-donor, σ-donating ligand. wikipedia.org It forms a coordinate bond to the metal center through its pyridine nitrogen atom. The steric bulk of the ortho-methyl group on the phenyl ring is a critical factor in determining the stereochemistry and stability of the resulting complexes.

This steric hindrance can influence:

Coordination Number: The bulky nature of the ligand may favor the formation of complexes with lower coordination numbers compared to less hindered ligands like unsubstituted pyridine.

Geometry: In square planar or octahedral complexes, the ligands will orient themselves to minimize steric clash. For a complex like [MCl₂(L)₂], a trans geometry is often favored to place the two bulky ligands opposite each other. wikipedia.org

Rotational Restriction: The steric interaction between the ortho-methyl group and other ligands or the metal center can restrict the rotation around the C-C bond linking the phenyl and pyridine rings, leading to a well-defined, rigid conformation in the solid state.

The characterization of metal complexes involving this compound relies on a combination of spectroscopic and analytical techniques.

¹H NMR Spectroscopy: Upon coordination to a metal center, the chemical shifts of the pyridine ring protons are affected. The protons closest to the nitrogen atom (at the 2- and 6-positions) typically experience the most significant downfield shift due to the deshielding effect of the metal ion.

Infrared (IR) Spectroscopy: The C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, often shift to higher frequencies upon coordination. This shift is indicative of the stiffening of the ring bonds due to the formation of the metal-nitrogen bond. mdpi.com

UV-Visible Spectroscopy: Metal complexes of pyridine derivatives often exhibit metal-to-ligand charge transfer (MLCT) bands. mdpi.com The energy of these bands provides information about the electronic structure of the complex.

Below is a table summarizing the expected characterization data for a hypothetical square planar [PdCl₂(this compound)₂] complex.

TechniqueObservationInterpretation
¹H NMR Downfield shift of pyridine protons, especially H-2 and H-6.Confirmation of coordination to the palladium center.
IR Shift of pyridine ring C=N/C=C stretching vibrations to higher wavenumbers.Evidence of M-N bond formation.
X-ray Pd-N bond distance ~2.0-2.1 Å; trans geometry.Confirms coordination geometry and provides precise structural parameters.
Elemental Analysis Experimental %C, H, N match calculated values.Confirms the chemical formula and purity of the complex.

Advanced Applications and Research Directions

Role of Pyridine (B92270) Scaffolds in Medicinal Chemistry Design Principles

The pyridine motif is a cornerstone in modern drug design, frequently incorporated into molecules to enhance their therapeutic properties. tandfonline.comnih.govsciencepg.comglobalresearchonline.net It is one of the most common heterocyclic rings found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The utility of the pyridine scaffold stems from its ability to modulate a compound's physicochemical properties, such as aqueous solubility, metabolic stability, and the capacity to form crucial hydrogen bonds with biological targets. tandfonline.comnih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.govsciencepg.comglobalresearchonline.netresearchgate.net

The strategic modification of the pyridine scaffold is a fundamental aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's interaction with its biological target. The versatility of the pyridine ring allows for substitutions at various positions, which can dramatically alter a compound's electronic properties, steric profile, and hydrogen bonding capabilities. These modifications are critical for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

Key structural modifications include:

Substitution on the Pyridine Ring: Introducing different functional groups onto the pyridine ring can influence its basicity and ability to interact with protein residues. For instance, electron-withdrawing groups can decrease the pKa of the pyridine nitrogen, affecting its potential to act as a hydrogen bond acceptor.

Hybridization with Other Pharmacophores: Fusing the pyridine ring with other heterocyclic systems or linking it to other pharmacologically active moieties is a common strategy to develop hybrid molecules. This approach can lead to compounds with dual modes of action or improved affinity for a specific target. For example, the hybridization of 1,3,4-oxadiazole with pyridine has been explored to develop new anticancer drugs.

In contemporary drug discovery, computational methods are indispensable for predicting and analyzing the interactions between a ligand and its target protein. Molecular docking is a prominent in-silico technique used to forecast the preferred orientation and binding affinity of a molecule within the active site of a protein. nih.govjournaljpri.comjournaljpri.comresearchgate.net This approach allows medicinal chemists to screen virtual libraries of compounds, prioritize candidates for synthesis, and gain insights into the structural basis of ligand recognition.

For pyridine-containing compounds, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, docking simulations have been used to predict the binding modes of pyridine derivatives with targets such as the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer therapy. journaljpri.comjournaljpri.com These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The results from molecular docking can guide the rational design of new pyridine derivatives with improved binding affinity and selectivity. nih.govjournaljpri.commdpi.com

Table 1: Examples of Pyridine Derivatives and their Investigated Biological Targets using Molecular Docking
Pyridine Derivative ClassBiological Target InvestigatedTherapeutic AreaReference Finding
CyanopyridonesVEGFR-2/HER-2AnticancerDerivatives showed potential dual inhibitory action, with binding poses identified in the ATP-binding site. mdpi.com
General Pyridine DerivativesCoronavirus SARS-CoV-2 ProteinsAntiviralTerpyridine showed strong inhibitory potential against four key coronavirus targets in docking studies. nih.gov
Pyrido[2,3-d]pyrimidinesEGFR KinaseAnticancerSynthesized compounds were shown to bind effectively to EGFR, suggesting a mechanism of action involving kinase inhibition. journaljpri.com

Catalytic Applications in Organic Synthesis

Pyridine-based ligands play a crucial role in homogeneous catalysis due to the ability of the nitrogen atom to coordinate with transition metals. This coordination can stabilize the metal center and modulate its reactivity, enabling a wide range of organic transformations. The electronic and steric properties of the pyridine ligand can be tuned through substitution, which in turn influences the catalytic activity and selectivity of the metal complex.

As a biaryl pyridine, 3-(2-Methylphenyl)pyridine possesses the structural features of a potentially effective ligand in transition-metal-catalyzed reactions, particularly in cross-coupling chemistry. Ligands of this type are integral to reactions such as the Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. nih.govacs.orgbeilstein-journals.orgrsc.org The pyridine nitrogen can coordinate to a metal center like palladium, while the appended phenyl ring can influence the steric environment around the metal, impacting the efficiency of reductive elimination and other key steps in the catalytic cycle.

However, the use of 2-substituted pyridine ligands can present challenges, a phenomenon sometimes referred to as "The 2-Pyridyl Problem". researchgate.netnih.gov The proximity of the substituent to the coordinating nitrogen atom can lead to steric hindrance, and the electronic properties of 2-pyridyl organometallic reagents can result in instability and poor reactivity. nih.gov Research into novel ligand designs, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines and pyridine sulfinates, aims to overcome these challenges and expand the scope of cross-coupling reactions involving pyridine scaffolds. nih.govrsc.org

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry, and asymmetric catalysis is one of the most powerful tools to achieve this. Chiral pyridine-containing ligands have been extensively developed for a variety of asymmetric transformations. chim.itnih.govacs.orgrsc.orgrsc.org The design of these ligands often involves introducing a chiral element that can effectively transfer stereochemical information to the catalytic center.

For biaryl compounds like this compound, the phenomenon of atropisomerism can be exploited to create chiral catalysts. mdpi.comsnnu.edu.cn Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of ortho-substituted biaryls, steric clash between the substituents can restrict free rotation, leading to the existence of stable, non-superimposable mirror-image conformers. By synthesizing such molecules in an enantiomerically enriched form, they can be used as chiral ligands to induce asymmetry in catalytic reactions. The development of catalytic asymmetric methods to construct these atropisomeric biaryls is an active area of research. snnu.edu.cndntb.gov.uanih.govrsc.org

Table 2: Selected Asymmetric Reactions Utilizing Chiral Pyridine-Based Ligands
Reaction TypeMetal CatalystChiral Ligand TypeKey Feature
C-H BorylationIridiumChiral Pyridine with annulated ring systemDesymmetrizing C-H borylation of diaryl(2-pyridyl)methane compounds with high enantioselectivity. acs.org
Reductive Heck ReactionRhodiumChiral Phosphine (B1218219) LigandsAsymmetric carbometalation of dihydropyridines to access enantioenriched 3-piperidines. nih.gov
HydrogenationRuthenium / IridiumChiral Pyridine-aminophosphineHighly enantioselective hydrogenation of olefins and challenging cyclic imines. rsc.org
Acyl TransferN/A (Organocatalysis)Chiral (Dimethylamino)pyridine (DMAP) analoguesEnantioselective synthesis of compounds with quaternary carbon centers. acs.org

Applications in Materials Science

Pyridine derivatives are increasingly being explored for their applications in materials science, owing to their unique electronic and photophysical properties. nbinno.comacs.org The π-conjugated system of the pyridine ring, combined with its electron-accepting nature, makes it a valuable building block for organic electronic materials. These materials are finding use in a range of advanced technologies, including organic light-emitting diodes (OLEDs), solar cells, and sensors. nbinno.commdpi.comktu.edu

Phenylpyridine derivatives, in particular, are cornerstone materials in the field of OLEDs. researchgate.netnih.govnih.gov For example, the iridium(III) complex fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] is a benchmark green phosphorescent emitter used in highly efficient OLED displays. The phenylpyridine ligand plays a critical role in the photophysical properties of the complex, facilitating strong spin-orbit coupling that leads to efficient emission from triplet excited states. By modifying the substituents on the phenyl and pyridine rings, the emission color, quantum efficiency, and stability of these materials can be precisely tuned. The this compound scaffold, with its linked aromatic systems, represents a structural motif with potential for the development of new host or emitter materials for next-generation optoelectronic devices. nbinno.commdpi.comktu.eduresearchgate.net

Supramolecular Assembly and Self-Assembling Systems

Similarly, the role of this compound as a ligand or building block in supramolecular chemistry is not documented in the current body of scientific literature. Research into coordination polymers, metal-organic frameworks (MOFs), and other self-assembled systems often employs pyridine-based ligands. The steric and electronic profile of a ligand is crucial for determining the final structure and properties of the resulting supramolecular assembly. However, no studies have been published that specifically utilize this compound for these purposes. Therefore, there are no research findings on its coordination behavior with metal ions or the structural and functional properties of any potential self-assembled systems it might form.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-(2-Methylphenyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors and 2-methylphenylboronic acid. Key parameters include:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
  • Base: K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronic acid.
  • Solvent: Toluene or THF under reflux (80–110°C) for 12–24 hours .
    Yield optimization requires inert conditions (N₂/Ar atmosphere) and purification via column chromatography (silica gel, hexane/ethyl acetate).

What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • Storage: In airtight containers at 2–8°C, away from strong acids/bases .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

How can computational methods resolve contradictions in experimental conformational data?

Methodological Answer:
Discrepancies between crystallographic and spectroscopic data (e.g., dihedral angles) are addressed via:

  • MD Simulations: Model thermal fluctuations in solution (e.g., using AMBER or GROMACS).
  • NMR Restraints: Compare NOE-derived distances with DFT-optimized geometries.
    Example: A 5° deviation in X-ray vs. solution NMR data can arise from crystal packing effects, resolved by averaging MD trajectories .

What strategies enhance the stability of this compound in metal coordination complexes?

Methodological Answer:

  • Ligand Design: Introduce electron-donating groups (e.g., -OMe) to strengthen metal-ligand bonds.
  • Coordination Environment: Use Cu(II) or Pd(II) centers, which stabilize pyridine-based ligands via chelation .
  • Spectroscopic Validation: Confirm stability via FT-IR (shift in C=N stretching) and EPR (for paramagnetic complexes) .

How does SHELXL improve refinement accuracy for crystallographic studies of this compound?

Methodological Answer:
SHELXL offers advanced features for:

  • Disorder Modeling: Split occupancy refinement for flexible methyl groups.
  • Twinned Data: HKLF 5 format for handling non-merohedral twinning.
  • Hydrogen Placement: HFIX commands for automated H-atom positioning .
    Best Practice: Validate refinement with R-factor convergence (<5%) and Δ/σ(max) < 0.01 .

What analytical techniques are optimal for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Use C18 columns (acetonitrile/water gradient) with ESI+ ionization to detect methyl-substituted byproducts.
  • ¹H-NMR: Compare integration ratios of aromatic protons (δ 7.1–8.3 ppm) against internal standards (e.g., TMS).
  • TGA-DSC: Identify volatile impurities via mass loss below 200°C .

Data Contradiction Analysis Example:
If X-ray and DFT data conflict on dihedral angles (e.g., 35° vs. 40°):

Re-examine crystallographic thermal parameters (ADPs) for disorder.

Validate DFT functional (e.g., switch to M06-2X for better dispersion correction).

Cross-check with variable-temperature NMR to assess dynamic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.